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Abstract
CP-96345, chemically known as (2S,3S)-N-(2-Methoxyphenyl)methyl-2-diphenylmethyl-1-

azabicyclo[2.2.2]octan-3-amine, is a potent and selective non-peptide antagonist of the

tachykinin neurokinin-1 (NK1) receptor.[1][2] Its discovery by Pfizer in the early 1990s marked a

significant milestone in the study of substance P (SP) pharmacology, providing a powerful tool

to investigate the physiological and pathological roles of the SP/NK1 receptor system.[1][3]

This document provides a comprehensive overview of the discovery, synthesis, and biological

characterization of CP-96345, intended for researchers and professionals in the field of drug

development.

Introduction
Substance P, an undecapeptide neurotransmitter, is the preferred endogenous ligand for the

NK1 receptor.[2][4][5] The activation of this receptor is implicated in a wide array of

physiological processes, including pain transmission, inflammation, and smooth muscle

contraction.[4][5] The development of potent and selective antagonists for the NK1 receptor

has been a long-standing goal in medicinal chemistry to explore therapeutic interventions for

conditions such as chronic pain, inflammation, emesis, and psychiatric disorders.[4][6] CP-

96345 emerged as a pioneering non-peptide antagonist, offering significant advantages over

earlier peptide-based antagonists in terms of oral bioavailability and metabolic stability.
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Discovery and Structure-Activity Relationship
The discovery of CP-96345 was the culmination of extensive structure-activity relationship

(SAR) studies based on a quinuclidine scaffold.[3] Researchers at Pfizer systematically

modified the substituents on the 1-azabicyclo[2.2.2]octane core to optimize potency and

selectivity for the NK1 receptor. Key structural features of CP-96345 that contribute to its high

affinity and selectivity include the (2S,3S)-stereochemistry, the diphenylmethyl group at the 2-

position, and the N-(2-methoxyphenyl)methyl substituent on the 3-amino group. The inactive

(2R,3R) enantiomer, CP-96344, exhibits significantly lower affinity for the NK1 receptor,

highlighting the stereospecificity of the interaction.[7]

Synthesis of CP-96345
The synthesis of CP-96345 involves the preparation of the key chiral intermediate, (2S,3S)-2-

diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine, followed by reductive amination with 2-

methoxybenzaldehyde. While a detailed, step-by-step synthesis from a specific starting

material is not fully elucidated in a single publication, the following protocols are based on the

synthesis of structurally related compounds and the known key transformations.

Synthesis of the Key Intermediate: (2S,3S)-2-
diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine
A plausible synthetic route to the key intermediate involves the resolution of racemic 2-

benzhydryl-3-quinuclidinone, followed by stereoselective reduction and subsequent amination.

Experimental Protocol:

Resolution of (±)-2-benzhydryl-3-quinuclidinone: The racemic ketone is resolved using a

chiral acid, such as L-tartaric acid, in a suitable solvent like ethanol. The mixture is heated to

reflux and then allowed to cool, leading to the crystallization of the desired diastereomeric

salt.[8] The salt is then collected by filtration.

Liberation of the Enantiomerically Pure Ketone: The resolved salt is treated with a base,

such as sodium bicarbonate, to liberate the free, optically active ketone, (2S)-benzhydryl-3-

quinuclidinone.[8]
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Reductive Amination: The enantiomerically pure ketone is subjected to reductive amination.

This can be achieved by reacting the ketone with an amine source, such as benzylamine, in

the presence of a reducing agent and a Lewis acid catalyst like titanium(IV) isopropoxide.[8]

The resulting product is the desired (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-

amine.

Final Synthesis of CP-96345
The final step in the synthesis of CP-96345 is the reductive amination of the key intermediate

with 2-methoxybenzaldehyde.

Experimental Protocol:

Reaction Setup: To a solution of (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine

in a suitable solvent such as dichloromethane or dichloroethane, is added 2-

methoxybenzaldehyde.

Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride or sodium

cyanoborohydride, is added to the reaction mixture. The reaction is stirred at room

temperature until completion.

Workup and Purification: The reaction is quenched with an aqueous solution, and the

product is extracted into an organic solvent. The organic layer is washed, dried, and

concentrated. The crude product is then purified by chromatography or crystallization to yield

CP-96345.

Biological Activity and Mechanism of Action
CP-96345 exerts its biological effects by competitively and selectively binding to the NK1

receptor, thereby preventing the binding of substance P and subsequent downstream signaling.

NK1 Receptor Binding Affinity
The affinity of CP-96345 for the NK1 receptor has been determined in various in vitro binding

assays.

Table 1: In Vitro Binding Affinity of CP-96345 for the NK1 Receptor
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Tissue/Cell Line Radioligand Ki (nM) Reference

Rat Cerebral Cortex

Membranes

[125I]-Bolton-Hunter-

conjugated substance

P

59.6 [9]

Human Tachykinin

Receptor 1 expressed

in CHO cells

[125I]-Tyr-8 substance

P

Not explicitly stated,

but described as high

affinity

[6]

Experimental Protocol: NK1 Receptor Binding Assay

Membrane Preparation: Membranes are prepared from tissues or cells expressing the NK1

receptor (e.g., rat cerebral cortex, CHO cells transfected with the human NK1 receptor).

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-

Bolton-Hunter-conjugated substance P) and varying concentrations of CP-96345 in a

suitable buffer.

Incubation: The reaction is incubated to allow for binding to reach equilibrium.

Separation of Bound and Free Ligand: The bound radioligand is separated from the free

radioligand by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity retained on the filters is measured using a gamma

counter.

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the

concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand) using

the Cheng-Prusoff equation.

In Vivo Efficacy
CP-96345 has demonstrated potent activity in various in vivo models of substance P-mediated

effects.

Table 2: In Vivo Efficacy of CP-96345
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Animal Model Effect
Route of
Administration

ED50 /
Effective Dose

Reference

Rat

Inhibition of

mustard oil-

induced plasma

extravasation

Oral 10 µmol/kg [7]

Rat

Inhibition of

substance P-

induced drop in

blood pressure

Intravenous 0.4 - 3.0 µmol/kg [7]

Rat

Inhibition of

neurogenic

plasma

extravasation

Intravenous 3.0 - 9.0 µmol/kg [7]

Mouse

Antinociception

in formalin test

(late phase)

Intrathecal

Not explicitly

stated, but

significant effect

observed

[10]

Mouse
Antinociception

in capsaicin test
Intrathecal

Dose-dependent

reduction
[10]

Experimental Protocol: Capsaicin-Induced Plasma Extravasation in Rat Trachea

Animal Preparation: Male rats are anesthetized and the trachea is exposed.

Dye Administration: Evans blue dye (an indicator of plasma extravasation) is injected

intravenously.

Drug Administration: CP-96345 or vehicle is administered, typically intravenously or

intraperitoneally, at a specified time before the capsaicin challenge.

Capsaicin Challenge: Capsaicin is administered, often intratracheally, to induce neurogenic

inflammation and plasma extravasation.[11][12][13][14]
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Tissue Collection and Dye Extraction: After a set period, the animals are euthanized, and the

trachea is removed. The Evans blue dye is extracted from the tissue using a solvent like

formamide.

Quantification: The amount of extracted dye is quantified by measuring its absorbance with a

spectrophotometer.

Data Analysis: The inhibitory effect of CP-96345 is determined by comparing the amount of

dye extravasation in treated animals to that in control animals.

Signaling Pathways and Visualizations
The binding of substance P to the NK1 receptor initiates a cascade of intracellular signaling

events. CP-96345 blocks these pathways by preventing the initial ligand-receptor interaction.

Substance P / NK1 Receptor Signaling Pathway
Upon activation by substance P, the G-protein coupled NK1 receptor primarily signals through

the Gq and Gs pathways.[2] This leads to the activation of phospholipase C (PLC), resulting in

the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release

of intracellular calcium, while DAG activates protein kinase C (PKC).[1] The Gs pathway

activation leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).

These second messengers, in turn, activate downstream effectors such as mitogen-activated

protein kinases (MAPKs), including ERK1/2 and p38, leading to various cellular responses like

neuronal excitation, inflammation, and cell proliferation.[4][5][15]
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Click to download full resolution via product page

Caption: Substance P/NK1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for assessing the in vivo efficacy of CP-

96345 in a model of neurogenic inflammation.
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Caption: General In Vivo Efficacy Testing Workflow.
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Conclusion
CP-96345 has been instrumental in advancing our understanding of the roles of substance P

and the NK1 receptor in health and disease. Its potent and selective antagonist activity,

coupled with its favorable pharmacokinetic properties as a non-peptide molecule, has made it

an invaluable research tool. The synthetic and experimental methodologies detailed in this

guide provide a foundation for researchers to further explore the therapeutic potential of NK1

receptor antagonism and to develop novel therapeutics targeting this important signaling

pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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